N-[4-(2,4-Dinitro-phenylamino)-phenyl]-4,N-dimethyl-benzenesulfonamide
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Overview
Description
N-[4-(2,4-Dinitro-phenylamino)-phenyl]-4,N-dimethyl-benzenesulfonamide is a complex organic compound with the molecular formula C20H18N4O6S and a molecular weight of 442.454 g/mol . This compound is known for its unique structural features, which include a dinitrophenyl group and a benzenesulfonamide moiety. It is often used in early discovery research due to its rare and unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(2,4-Dinitro-phenylamino)-phenyl]-4,N-dimethyl-benzenesulfonamide typically involves multiple steps, starting with the nitration of aniline derivatives to introduce nitro groups. This is followed by the coupling of the dinitrophenylamine with a sulfonamide derivative under controlled conditions. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and coupling reactions, utilizing continuous flow reactors to maintain consistent reaction conditions and high yields. The use of automated systems and advanced purification techniques, such as recrystallization and chromatography, ensures the purity and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[4-(2,4-Dinitro-phenylamino)-phenyl]-4,N-dimethyl-benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidative conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogens (e.g., chlorine or bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of dinitrobenzene derivatives.
Reduction: Formation of diamino derivatives.
Substitution: Formation of halogenated or further nitrated derivatives.
Scientific Research Applications
N-[4-(2,4-Dinitro-phenylamino)-phenyl]-4,N-dimethyl-benzenesulfonamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N-[4-(2,4-Dinitro-phenylamino)-phenyl]-4,N-dimethyl-benzenesulfonamide involves its interaction with specific molecular targets. The dinitrophenyl group can interact with proteins and enzymes, potentially inhibiting their activity. The sulfonamide moiety may also contribute to its biological activity by mimicking natural substrates or inhibitors .
Comparison with Similar Compounds
Similar Compounds
Benzenamine, 2,4-dinitro-N-phenyl-: Similar structure but lacks the sulfonamide group.
2,4-Dinitrophenol: Contains the dinitrophenyl group but lacks the amine and sulfonamide groups.
Uniqueness
N-[4-(2,4-Dinitro-phenylamino)-phenyl]-4,N-dimethyl-benzenesulfonamide is unique due to its combination of a dinitrophenyl group and a benzenesulfonamide moiety, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C20H18N4O6S |
---|---|
Molecular Weight |
442.4 g/mol |
IUPAC Name |
N-[4-(2,4-dinitroanilino)phenyl]-N,4-dimethylbenzenesulfonamide |
InChI |
InChI=1S/C20H18N4O6S/c1-14-3-10-18(11-4-14)31(29,30)22(2)16-7-5-15(6-8-16)21-19-12-9-17(23(25)26)13-20(19)24(27)28/h3-13,21H,1-2H3 |
InChI Key |
DIDKEJXJCTWKSL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C)C2=CC=C(C=C2)NC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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